molecular formula C5H10N2O2 B110646 Morpholine-3-carboxamide CAS No. 848488-74-4

Morpholine-3-carboxamide

Cat. No.: B110646
CAS No.: 848488-74-4
M. Wt: 130.15 g/mol
InChI Key: YPSPPJRTCRMQGD-UHFFFAOYSA-N
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Description

Morpholine-3-carboxamide, also known as thiothis compound, is a chemical compound with the molecular formula C5H10N2O2S. It is a white crystalline solid that is soluble in water and has a melting point of 185-187°C. This compound has attracted the attention of scientists due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Synthesis and Derivatives

  • Efficient Synthesis of Derivatives : Morpholine-3-carboxamide derivatives, specifically morpholin-2-one-5-carboxamide derivatives, can be synthesized efficiently using a one-pot Ugi multicomponent reaction. This method involves commercially available glycolaldehyde dimer, various alpha-amino acids, and isocyanides (Kim et al., 2001).

  • Development of Selective T-Type Ca2+ Channel Blockers : Morpholin-2-one-5-carboxamide derivatives exhibit promising potential as selective T-type Ca2+ channel blockers. This application is crucial for the development of new pharmacological agents (Ku et al., 2006).

  • Antitumor Activity : Morpholin-3-carboxamide derivatives have been synthesized and shown to possess significant inhibitory activity against cancer cell proliferation (Lu et al., 2017).

  • Corrosion Inhibition : Morpholin-4-carboxamide derivatives serve as effective corrosion inhibitors for mild steel in HCl medium. These compounds form protective films on steel surfaces, indicating their potential in materials science (Nnaji et al., 2017).

  • Morpholine as a Privileged Structure in Medicinal Chemistry : The morpholine structure, integral to these compounds, is featured in various bioactive molecules and drugs. It's favored for its physicochemical, biological, and metabolic properties, making it a valuable scaffold in drug development (Kourounakis et al., 2020).

Mechanism of Action

Target of Action

Morpholine-3-carboxamide is a versatile compound that has been employed to enhance the potency of numerous bioactive molecules . It has been found to have potential targets in various biological systems. For instance, it has been used in the design of ruthenium-based antibacterial agents with multiple antibacterial mechanisms . In another study, it was found to inhibit pancreatic lipase (PL), a key enzyme involved in fat digestion .

Mode of Action

The mode of action of this compound varies depending on the specific derivative and the biological target. For instance, in the case of ruthenium-based antibacterial agents, this compound contributes to the destruction of the bacterial membrane and induction of ROS production in bacteria . When used as a pancreatic lipase inhibitor, it competes with the substrate for the active site of the enzyme .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse and depend on the specific derivative and target. In the context of antibacterial activity, it disrupts the integrity of the bacterial membrane, leading to cell death . As a pancreatic lipase inhibitor, it prevents the breakdown of dietary fats into absorbable fatty acids, thus reducing calorie intake .

Pharmacokinetics

The morpholine moiety is known to improve metabolic stability and enhance the pharmacokinetic properties of bioactive molecules .

Result of Action

The result of this compound’s action is dependent on its specific targets. In the case of antibacterial agents, it leads to the death of bacteria . When used as a pancreatic lipase inhibitor, it reduces the absorption of dietary fats, potentially aiding in weight loss .

Safety and Hazards

While specific safety and hazard information for Morpholine-3-carboxamide was not found in the retrieved papers, it’s important to note that morpholine, a related compound, is classified as a flammable liquid and vapor, harmful if swallowed, and can cause severe skin burns and eye damage .

Future Directions

Morpholine derivatives, including Morpholine-3-carboxamide, continue to be a subject of research due to their potential biological activities . For instance, a series of 8-methoxycoumarin-3-carboxamides has been synthesized and investigated for their antiproliferative activity against liver cancer cells . Another study designed and synthesized a series of coumarin-3-carboxamide-N-morpholine hybrids as potential cholinesterases inhibitors . These studies suggest that this compound and related compounds may have potential applications in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

It is known that morpholine-based compounds can interact with various enzymes and proteins

Molecular Mechanism

It is known that morpholine-based compounds can have binding interactions with biomolecules and can influence enzyme activity . The specific details of these interactions and the changes in gene expression that result from them are still being studied.

Properties

IUPAC Name

morpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSPPJRTCRMQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848488-74-4
Record name morpholine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl morpholine-3-carboxylate hydrochloride (0.55 g, 3.0 mmol) and a solution of NH3 in methanol (7 mol/L, 20 mL) was stirred at 50° C. for 24 hours in a sealed tube. The mixture was concentrated in vacuo to give the title compound as glutinous semisolid (0.39 g, 99%). The compound was characterized by the following spectroscopic data:
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide and how does this relate to its potential therapeutic application?

A1: (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)this compound, also known as MHV370, acts as a Toll-like receptor (TLR) 7/8 antagonist. [] TLR7 and TLR8 are part of the innate immune system and recognize single-stranded RNA often found in viruses. When activated, they initiate an inflammatory response. In autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus, TLR7/8 are thought to be chronically activated, contributing to the disease process. MHV370, by blocking these receptors, aims to reduce this inappropriate immune activation and alleviate disease symptoms. []

Q2: Can you describe the synthetic route for producing enantiopure this compound derivatives, particularly highlighting the role of regioselectivity?

A2: While the specific synthetic route for MHV370 isn't detailed in the provided abstracts, the first paper describes a general method for enantiopure 2,6-disubstituted morpholines, a structural motif present in MHV370. [] The key is the sequential ring opening of two different chiral oxiranes by a tosylamide. This generates a tosylamido-2,2'-diol where the two hydroxyl groups are differentiated based on the chirality and electronic properties of the oxirane-derived side chains. This difference is crucial for the next step: regioselective mono-O-sulfonylation. By selectively reacting only one hydroxyl group, the subsequent cyclization yields the desired enantiopure morpholine. This method underscores how controlling regioselectivity in each step is essential for achieving enantiopure complex molecules. []

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